![molecular formula C8H4ClNO2S B12310107 5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)
5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both a thieno and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
- 5-Chlorothieno[3,2-b]pyridine
- 5-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
- 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
Uniqueness
5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific ring structure and the position of the chlorine and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C8H4ClNO2S |
|---|---|
分子量 |
213.64 g/mol |
IUPAC名 |
5-chlorothieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-5-6(8(11)12)3-13-7(5)10-2-4/h1-3H,(H,11,12) |
InChIキー |
FIAYDMNGASLDCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=CS2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


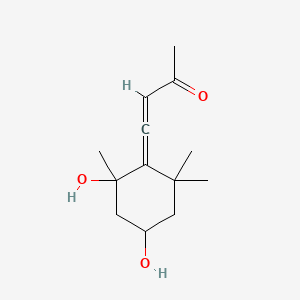

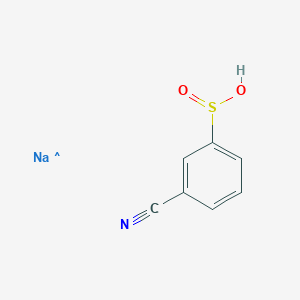
![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
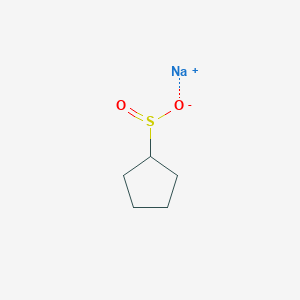
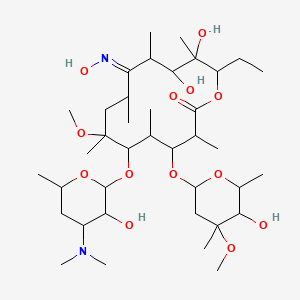
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
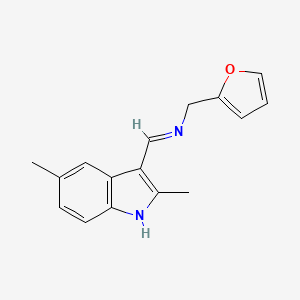
![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
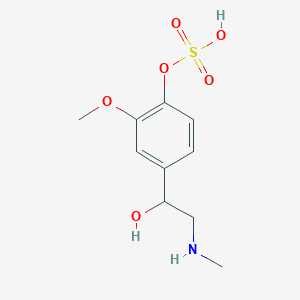
![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)

